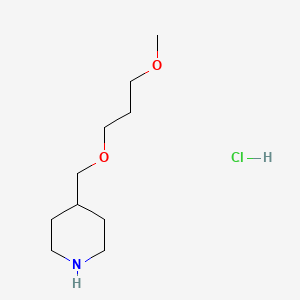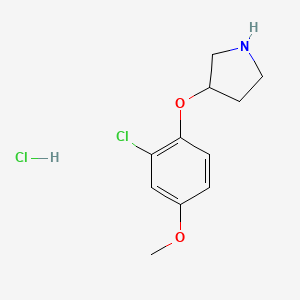
4-((3-Methoxypropoxy)methyl)piperidine hydrochloride
Descripción general
Descripción
4-((3-Methoxypropoxy)methyl)piperidine hydrochloride is a chemical compound that belongs to the category of piperidine derivatives. It has a molecular formula of C10H22ClNO2 and an average mass of 223.740 Da .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of substituted piperidines, which are important in the pharmaceutical industry .Physical And Chemical Properties Analysis
The molecular formula of 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride is C10H22ClNO2, and it has an average mass of 223.740 Da .Aplicaciones Científicas De Investigación
Metabolic Activity in Obesity
- A study by Massicot, Steiner, and Godfroid (1985) revealed that a compound structurally similar to 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride reduced food intake and weight gain in obese rats, indicating potential applications in studying obesity and metabolic disorders (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
- Another research by Massicot, Thuillier, and Godfroid (1984) explored the effects of a similar compound on feeding behavior. This study highlighted its potential as a non-amphetamine substance affecting the satiety center, which could be relevant for nutritional and neuropsychopharmacological research (Massicot, Thuillier, & Godfroid, 1984).
Pharmacological Properties
- Research by Lalinde et al. (1990) on a related compound demonstrated its analgesic potency and potential for short surgical procedures, indicating possible applications in analgesic drug development (Lalinde et al., 1990).
Molecular Structure and Synthesis
- Studies by Khan et al. (2013) and Pan Xiang-jun (2006) on structurally related compounds focused on molecular structure and synthetic methods, which could be crucial for the development of new pharmaceutical compounds (Khan et al., 2013); (Pan Xiang-jun, 2006).
Radioligand and Receptor Studies
- Matarrese et al. (2000) investigated a compound for its potential as a radioligand in studying dopamine D4 receptors, which is significant for neuropharmacological research (Matarrese et al., 2000).
Electochemical Oxidation
- The study by Elinson et al. (2006) on the electrochemical oxidation of piperidin-4-ones, a group to which our compound belongs, opens up avenues for exploring electrochemical properties in organic synthesis (Elinson et al., 2006).
Antioxidant and Antimicrobial Potential
- Harini et al. (2014) synthesized novel derivatives and assessed their antioxidant and antimicrobial activities, indicating potential applications in the development of new antimicrobial and antioxidant agents (Harini et al., 2014).
Energy Expenditure Activation
- Massicot et al. (1985) explored the thermogenic effect of a related compound in rats, suggesting applications in studying energy metabolism and potential therapeutic uses (Massicot et al., 1985).
Mecanismo De Acción
While the specific mechanism of action for 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride is not mentioned in the search results, piperidine derivatives have been found to have a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .
Safety and Hazards
While the specific safety data for 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride is not available, piperidine derivatives can be hazardous. For example, 4-Methylpiperidine hydrochloride is classified as a flammable liquid and vapor, and it can cause acute toxicity when swallowed, inhaled, or in contact with skin . It can also cause severe skin burns and eye damage .
Direcciones Futuras
Piperidine derivatives have significant potential in the pharmaceutical industry, and there is ongoing research into their synthesis and applications . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating their broad potential for future drug development.
Propiedades
IUPAC Name |
4-(3-methoxypropoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-12-7-2-8-13-9-10-3-5-11-6-4-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIHJJVCZEOMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718620 | |
| Record name | 4-[(3-Methoxypropoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Methoxypropoxy)methyl)piperidine hydrochloride | |
CAS RN |
1220033-23-7 | |
| Record name | 4-[(3-Methoxypropoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)
![4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424560.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)
![Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424569.png)
![3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424571.png)
![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)

![3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424574.png)



![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)
![2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424580.png)